N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
CAS No.: 1219150-82-9
Cat. No.: VC11860940
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride - 1219150-82-9](/images/structure/VC11860940.png)
CAS No. | 1219150-82-9 |
---|---|
Molecular Formula | C20H23ClFN3OS |
Molecular Weight | 407.9 g/mol |
IUPAC Name | N-[3-(dimethylamino)propyl]-4-fluoro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Standard InChI | InChI=1S/C20H22FN3OS.ClH/c1-14-6-4-7-17-18(14)22-20(26-17)24(13-5-12-23(2)3)19(25)15-8-10-16(21)11-9-15;/h4,6-11H,5,12-13H2,1-3H3;1H |
Standard InChI Key | ZRBQTJPFIFCDEY-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl |
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Benzamide backbone: A benzene ring substituted with a fluorine atom at the para position (C4) and an amide functional group.
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4-Methyl-1,3-benzothiazole: A heterocyclic system comprising a benzene fused to a thiazole ring, methyl-substituted at position 4.
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3-(Dimethylamino)propyl side chain: A tertiary amine-linked alkyl spacer connecting the benzamide and benzothiazole moieties.
The hydrochloride salt form enhances solubility, a common modification for improved bioavailability in drug candidates .
Physicochemical Properties
While experimental data for this exact compound are unavailable, its analogs provide proxy metrics:
The reduced molecular weight compared to its analog stems from the absence of the benzoyl group and the simpler substitution pattern .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis likely follows a multi-step protocol common to benzothiazole benzamides:
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Benzothiazole formation: Condensation of 2-amino-4-methylthiophenol with a carbonyl source under acidic conditions.
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Amide coupling: Reaction of 4-fluorobenzoic acid with 3-(dimethylamino)propylamine using coupling agents like HATU or EDC.
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N-alkylation: Linking the benzamide intermediate to the benzothiazole via nucleophilic substitution or Mitsunobu reaction.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analytical Data
Hypothetical spectral signatures based on structural analogs include:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups on benzothiazole (δ 2.6 ppm), and dimethylamino protons (δ 2.2–2.4 ppm).
Applications and Future Directions
Therapeutic Candidates
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Oncology: As a kinase inhibitor scaffold for targeted therapies.
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Neurology: Potential use in neurodegenerative disorders due to CNS penetration.
Industrial Relevance
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Chemical probes: Tool compound for studying benzothiazole-protein interactions.
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Agrochemicals: Herbicidal or fungicidal activity in crop protection.
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